molecular formula C7H14F3NO2 B13607703 3,3-Diethoxy-1,1,1-trifluoropropan-2-amine

3,3-Diethoxy-1,1,1-trifluoropropan-2-amine

Cat. No.: B13607703
M. Wt: 201.19 g/mol
InChI Key: KINBVPVEVMJMHU-UHFFFAOYSA-N
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Description

3,3-Diethoxy-1,1,1-trifluoropropan-2-amine is a fluorinated organic compound with the molecular formula C7H14F3NO2 This compound is characterized by the presence of trifluoromethyl and diethoxy groups attached to a propan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diethoxy-1,1,1-trifluoropropan-2-amine typically involves the reaction of 3,3-Diethoxy-1,1,1-trifluoropropan-2-one with an amine source under controlled conditions. One common method is the nucleophilic substitution reaction where the ketone is reacted with an amine in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,3-Diethoxy-1,1,1-trifluoropropan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3,3-Diethoxy-1,1,1-trifluoropropan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Diethoxy-1,1,1-trifluoropropan-2-amine involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3,3-Diethoxy-1,1,1-trifluoropropane: Similar structure but lacks the amine group.

    1,1,1-Trifluoropropan-2-one: Contains a ketone group instead of the amine.

    1,1,1-Trifluoropropan-2-ylhydrazine: Contains a hydrazine group instead of the amine

Uniqueness

3,3-Diethoxy-1,1,1-trifluoropropan-2-amine is unique due to the presence of both diethoxy and trifluoromethyl groups attached to an amine backbone. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H14F3NO2

Molecular Weight

201.19 g/mol

IUPAC Name

3,3-diethoxy-1,1,1-trifluoropropan-2-amine

InChI

InChI=1S/C7H14F3NO2/c1-3-12-6(13-4-2)5(11)7(8,9)10/h5-6H,3-4,11H2,1-2H3

InChI Key

KINBVPVEVMJMHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(C(F)(F)F)N)OCC

Origin of Product

United States

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